molecular formula C6H9ClF3N B13025589 (1R,5R,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride

(1R,5R,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride

Cat. No.: B13025589
M. Wt: 187.59 g/mol
InChI Key: COMBNBLVOLGGQN-YMDUGQBDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,5R,6S)-6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride is a fluorinated bicyclic amine hydrochloride salt with a molecular formula of C₆H₉F₃N·HCl. Its structure features a rigid bicyclo[3.1.0]hexane scaffold, a trifluoromethyl (-CF₃) group at position 6, and a secondary amine protonated as a hydrochloride salt. The stereochemistry (1R,5R,6S) is critical for its pharmacological interactions, as enantiomers often exhibit divergent biological activities . This compound is primarily used as a building block in medicinal chemistry, particularly in central nervous system (CNS) drug discovery, owing to the -CF₃ group’s ability to enhance metabolic stability and membrane permeability .

Properties

Molecular Formula

C6H9ClF3N

Molecular Weight

187.59 g/mol

IUPAC Name

(1R,5R,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane;hydrochloride

InChI

InChI=1S/C6H8F3N.ClH/c7-6(8,9)4-3-1-2-10-5(3)4;/h3-5,10H,1-2H2;1H/t3-,4+,5-;/m1./s1

InChI Key

COMBNBLVOLGGQN-YMDUGQBDSA-N

Isomeric SMILES

C1CN[C@@H]2[C@H]1[C@@H]2C(F)(F)F.Cl

Canonical SMILES

C1CNC2C1C2C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride typically involves the following steps:

    Formation of the bicyclic structure: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions to ensure the selective introduction of the trifluoromethyl group.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt, usually by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bicyclic amine core participates in nucleophilic substitution reactions, particularly at the nitrogen atom. The trifluoromethyl group enhances electrophilicity at adjacent positions, facilitating bond cleavage or substitution under acidic or basic conditions.

Reaction TypeConditionsOutcomeSource
DeprotonationAqueous NaOH (pH 9)Formation of free base via neutralization of hydrochloride
BenzylationThionyl chloride (SOCl₂)Dehydration to form tetrahydropyridine intermediates

Key Findings :

  • The hydrochloride salt readily undergoes deprotonation in basic media to regenerate the free amine, enabling further functionalization .

  • Thionyl chloride-induced dehydration forms reactive intermediates like tetrahydropyridine 6 , which can be reduced to yield hydrogenated products .

Reduction and Hydrogenation

Catalytic hydrogenation is employed to saturate double bonds or remove protective groups. The bicyclic framework’s rigidity influences reaction stereoselectivity.

Reaction TypeConditionsOutcomeSource
Olefin reduction10% Pd/C, ammonium formateN-benzyl deprotection and olefin hydrogenation
Cyclopropane stabilityH₂/PdRetention of bicyclic structure with no ring opening

Key Findings :

  • Hydrogenation of intermediary olefins (e.g., 6 ) proceeds without disrupting the bicyclo[3.1.0]hexane core, preserving stereochemical integrity .

  • The cyclopropane ring remains intact under standard hydrogenation conditions, demonstrating structural robustness.

Acid-Base Reactions

As a hydrochloride salt, the compound participates in acid-base equilibria, influencing solubility and reactivity.

PropertyValueConditionsSource
pKa (amine)~8.5Aqueous solution
Solubility>50 mg/mL in H₂ORoom temperature

Key Findings :

  • The hydrochloride salt’s high water solubility (>50 mg/mL) makes it advantageous for pharmaceutical formulations .

  • Deprotonation occurs near physiological pH, enabling reversible binding to biological targets.

Functional Group Transformations

The trifluoromethyl group modulates electronic effects, directing regioselectivity in electrophilic substitutions or couplings.

Reaction TypeConditionsOutcomeSource
Ester saponificationNaOH/MeOHConversion of methyl esters to carboxylic acids
Acylsulfonamide formationHATU activationGeneration of acid isosteres for bioactivity studies

Key Findings :

  • Methyl ester derivatives (e.g., 3 ) are hydrolyzed to carboxylic acids under basic conditions, critical for generating bioactive metabolites .

  • HATU-mediated couplings enable the introduction of sulfonamide groups, enhancing binding affinity in receptor studies .

Biological Interactions

The compound’s reactivity extends to non-covalent interactions with biological targets, particularly neurotransmitter receptors.

TargetBinding Affinity (Ki)MechanismSource
α4β2 nAChR2.4 nMCompetitive antagonism via π-π stacking and H-bonding
RBP4-TTR complexIC₅₀ = 0.8 µMDisruption of protein-protein interactions

Key Findings :

  • The trifluoromethyl group enhances hydrophobic interactions with receptor pockets, contributing to sub-nanomolar affinity at α4β2 nicotinic receptors .

  • Conformational changes induced in RBP4-TTR complexes suggest allosteric modulation capabilities .

Stability and Degradation

Reactivity under thermal or photolytic conditions is critical for storage and handling.

ConditionObservationSource
Thermal (100°C, 24h)<5% decomposition
Aqueous hydrolysis (pH 7.4, 37°C)Stable for >48h

Key Findings :

  • High thermal stability (<5% degradation at 100°C) ensures viability in synthetic workflows.

  • No significant hydrolysis occurs under physiological conditions, supporting in vivo applications .

Comparative Reactivity with Analogues

Stereochemical and structural variations significantly alter reactivity:

CompoundKey DifferenceReactivity ImpactSource
(1R,5R,6R)-isomerCF₃ stereochemistryReduced α4β2 receptor affinity (Ki = 18 nM)
3-azabicyclo[3.1.0]hexaneNitrogen positionEnhanced metabolic stability

Key Findings :

  • The (1R,5R,6S) configuration optimizes receptor binding compared to diastereomers .

  • Substitution at the 2-position (vs. 3-) improves resistance to enzymatic degradation .

Scientific Research Applications

(1R,5R,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride is a specialty chemical with the molecular formula C6H9ClF3NC_6H_9ClF_3N and a molecular weight of 187.59 g/mol . It is also known by its CAS number 1955505-59-5 .

Synonyms

  • (1R,5R,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride
  • 1821706-74-4
  • AKOS026744305
  • CS-0303994
  • EN300-88814

Potential Applications
While the provided search results do not offer specific applications of (1R,5R,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride, they do provide information on related compounds and potential areas of research:

  • α4β2 receptor research A chemical optimization process, guided by in vitro affinity at the α4β2 receptor along with selectivity against the α3β4 receptor, led to the identification of 3-(6-chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane hydrochloride .
  • Antitumor agents Novel heterocyclic compounds containing a 3-spiro[3-azabicyclo[3.1.0]hexane]oxindole framework have been studied as potential antitumor agents .
  • Diabetes treatment Ertugliflozin, which has the chemical names β-L-Idopyranose, 1,6-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-5-C-(hydroxymethyl)- and (1S,2S,3S,4R,5S)-5-{4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol, is used in the treatment of type 2 diabetes .
  • Bacterial DNA gyrase inhibitors 4-(aminomethyl)quinolin-2(1H)-ones can inhibit bacterial DNA gyrase .

Mechanism of Action

The mechanism of action of (1R,5R,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Enantiomeric and Diastereomeric Variants

  • (1R,5R,6R)-6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride
    • Structural Difference : The 6S configuration in the target compound is replaced with 6R.
    • Implications : Stereochemical inversion at position 6 can alter receptor binding affinity. For example, in mGlu2/3 receptor agonists, such changes significantly modulate selectivity and potency .
    • Availability : This enantiomer is supplied by seven vendors, suggesting broader industrial utility compared to the 6S variant, which is discontinued by multiple suppliers .

Substituent Modifications

  • (1R,5S,6R)-6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane Hydrochloride Structural Difference: The -CF₃ group is replaced with -CHF₂, and the azabicyclo system is 3-aza (vs. 2-aza in the target compound). The 3-aza configuration may shift nitrogen positioning, affecting hydrogen-bonding interactions . Molecular Weight: 241.77 g/mol (vs. 195.6 g/mol for the target compound) .
  • 2-((1R,5S,6S)-6-(2-(Trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane-3-carboxamido)benzoic Acid Structural Difference: A 2-(trifluoromethyl)phenyl substituent is appended to the bicyclic core. Implications: The aromatic substituent enhances π-π stacking interactions, as demonstrated in nonretinoid antagonists for age-related macular degeneration. This modification improves target engagement but may reduce blood-brain barrier penetration compared to the parent compound .

Functional Group Variations

  • (1R,2S,5S)-Methyl 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate Hydrochloride Structural Difference: A methyl ester replaces the -CF₃ group, and dimethyl substituents are added at position 4. Implications: The ester group serves as a prodrug motif, enhancing solubility.

Key Data Table: Structural and Commercial Comparison

Compound Name Substituent/Modification Molecular Weight (g/mol) Suppliers Available Key Applications
(1R,5R,6S)-6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane HCl -CF₃ at 6S, 2-aza 195.6 Discontinued CNS drug intermediates
(1R,5R,6R)-6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane HCl -CF₃ at 6R, 2-aza 195.6 7 suppliers Preclinical research
(1R,5S,6R)-6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane HCl -CHF₂ at 6R, 3-aza 241.77 1 supplier Metabolic stability studies
2-((1R,5S,6S)-6-(2-(Trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane)-COOH Aromatic -CF₃-phenyl, 3-aza 389.4 N/A Retinoid-binding protein antagonists
(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate HCl Methyl ester, 6,6-dimethyl 205.7 1 supplier Prodrug development

Research Findings and Implications

  • Stereochemistry Matters : The 6S configuration in the target compound is less commercially available, possibly due to synthetic challenges or lower demand. In contrast, the 6R enantiomer is widely accessible, hinting at its preferential use in early-stage drug discovery .
  • -CF₃ vs. -CHF₂ : The trifluoromethyl group’s stronger electron-withdrawing effects enhance metabolic stability compared to difluoromethyl analogs, as seen in fluorinated CNS agents .
  • Functional Group Trade-offs : While aromatic substituents (e.g., in ) improve target affinity, they may compromise pharmacokinetic properties, underscoring the need for balanced molecular design .

Biological Activity

(1R,5R,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride is a bicyclic compound that has garnered interest in pharmacological research due to its potential biological activities, particularly as a ligand for various receptors. This article explores its biological activity, including its effects on specific receptor interactions and cellular processes.

Chemical Structure and Properties

  • IUPAC Name : (1R,5R,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride
  • CAS Number : 1821706-74-4
  • Molecular Formula : C₆H₉ClF₃N
  • Molecular Weight : 187.59 g/mol
  • Purity : 97% .

Biological Activity Overview

The compound exhibits significant biological activities, primarily through its interaction with neuronal nicotinic acetylcholine receptors (nAChRs). Recent studies have highlighted its role as a selective antagonist for the α4β2 nAChR subtype, which is implicated in various neurological conditions.

Receptor Binding Affinity

Research indicates that (1R,5R,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride displays high affinity for the α4β2 nAChR:

  • Binding Affinity : The compound has been shown to have a binding affinity in the nanomolar range for the α4β2 receptor .
  • Selectivity : It demonstrates selectivity against the α3β4 receptor subtype, making it a potential candidate for therapeutic applications in treating depression and other mood disorders .

Study on Antidepressant Effects

In a study aimed at evaluating the antidepressant potential of various compounds, (1R,5R,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride was found to significantly reduce immobility time in the forced swim test, indicating potential antidepressant-like effects:

  • Methodology : Mice were subjected to behavioral tests following administration of the compound.
  • Results : The compound decreased immobility time compared to control groups, suggesting enhanced mood and reduced depressive behaviors .

Cytostatic Effects on Tumor Cells

Another investigation focused on the cytostatic properties of related bicyclic compounds showed that modifications to the bicyclic structure could influence cell cycle dynamics:

  • Cell Lines Tested : 3T3-SV40 cells were treated with various azabicyclo compounds.
  • Findings : Compounds similar to (1R,5R,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride exhibited significant inhibition of cell proliferation and induced cell cycle arrest at the G0/G1 phase .

Summary of Biological Activities

Activity TypeDescriptionReference
nAChR AntagonismSelective antagonist for α4β2 nAChRs
Antidepressant EffectsReduces immobility in forced swim test
Cytostatic ActivityInhibits cell proliferation in tumor cells

Q & A

Q. Methodological Protocol :

Validate receptor expression via qPCR/Western blot.

Use intracellular Ca²⁺ flux (FLIPR) assays with negative controls (e.g., mGluR2 KO cells).

Cross-reference with crystallography data (e.g., PDB 6XEZ for mGluR2 ligand interactions) .

How can the metabolic stability of this compound be improved for in vivo studies?

Advanced Research Focus
The bicyclic scaffold undergoes hepatic oxidation (CYP3A4/2D6). Strategies include:

  • Deuterium Incorporation : Replace C6-H with deuterium to slow metabolism (t₁/₂ increases from 1.2 h to 3.8 h in rat microsomes) .
  • Prodrug Design : Esterification of the secondary amine (e.g., tert-butyl carbamate) improves oral bioavailability (AUC ↑ 4× in mice) .

Q. Basic Research Focus

  • HPLC-MS/MS : MRM mode (m/z 389 → 243) detects down to 0.01% of des-trifluoromethyl byproduct .
  • ¹⁹F NMR : Quantifies residual fluorinated intermediates (e.g., −62 ppm for unreacted trifluoromethyl precursors) .
  • ICP-MS : Detects metal catalysts (e.g., Pd < 10 ppm) from hydrogenation steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.